15(R)-Iloprost

Description

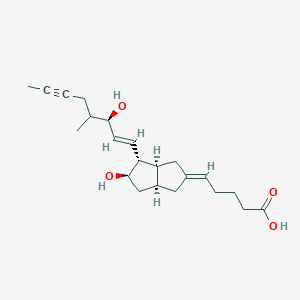

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-GAGQTBDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15(R)-Iloprost: A Speculative Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a speculative overview of the potential mechanism of action for 15(R)-Iloprost. As of the latest literature review, there is a significant scarcity of direct experimental data on this specific epimer. The following sections are therefore based on the established pharmacology of its parent compound, Iloprost (B1671730) (a mixture of 16(S) and 16(R) diastereomers), and general principles of prostanoid stereochemistry. All quantitative data and experimental protocols pertain to Iloprost or its primary diastereomers, not this compound directly.

Introduction

Iloprost is a synthetic and chemically stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3] It is utilized in the treatment of pulmonary arterial hypertension (PAH), severe Raynaud's phenomenon, and other conditions characterized by vasoconstriction.[4] Iloprost, as a pharmaceutical product, is a mixture of two diastereoisomers, the 16(S) and 16(R) forms, with the 16(S) isomer being the more biologically active component.

This whitepaper focuses on the This compound epimer, the "unnatural" stereoisomer where the hydroxyl group at the C-15 position is inverted. Such a stereochemical alteration is known to significantly impact the biological activity of prostaglandins (B1171923), often leading to a dramatic attenuation of agonist properties. This document will explore the speculative mechanism of action of this compound by first detailing the known actions of Iloprost and then postulating how the 15(R) configuration might alter these properties.

The Established Mechanism of Action of Iloprost

Iloprost exerts its physiological effects primarily through agonism at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.

Receptor Binding and Second Messenger Activation

The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates the associated Gs alpha subunit of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA).

Iloprost also exhibits affinity for other prostanoid receptors, including the prostaglandin (B15479496) E1 (EP1) receptor, which may contribute to its overall pharmacological profile.

Downstream Physiological Effects

The increase in intracellular cAMP and activation of PKA in different cell types leads to the primary therapeutic actions of Iloprost:

-

Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation. This is particularly effective in the pulmonary vasculature, reducing pulmonary arterial pressure.

-

Inhibition of Platelet Aggregation: In platelets, PKA activation leads to the phosphorylation of several proteins that inhibit platelet activation and aggregation, reducing the risk of thrombosis.

-

Cytoprotection and Anti-inflammatory Effects: Iloprost has been suggested to have cytoprotective properties, potentially by preserving mitochondrial function and reducing oxidative stress. It may also exert anti-inflammatory effects by down-regulating the expression of endothelial cell adhesion molecules, thereby reducing lymphocyte adhesion to the endothelium.

Speculative Mechanism of Action of this compound

The inversion of the hydroxyl group at the C-15 position from the "S" (natural) to the "R" configuration is a critical stereochemical change. For many prostaglandins and their analogues, the 15(S)-hydroxyl group is crucial for potent agonist activity.

Altered Receptor Binding and Affinity

It is highly probable that This compound exhibits significantly lower binding affinity for the IP receptor compared to the 16(S)-Iloprost isomer. The specific orientation of the 15-hydroxyl group is likely a key interaction point within the receptor's binding pocket. An altered orientation could introduce steric hindrance or disrupt crucial hydrogen bonding, thereby weakening the interaction.

This speculation is supported by the general observation that inversion at C-15 in prostaglandins often leads to a substantial loss of biological potency.

Functional Activity at the Receptor

Given the likely reduced binding affinity, several possibilities exist for the functional activity of this compound:

-

Weak Agonist: this compound may still act as an agonist at the IP receptor, but with a significantly higher EC50 value, meaning much higher concentrations would be required to elicit a response compared to 16(S)-Iloprost.

-

Partial Agonist: It is conceivable that this compound could act as a partial agonist. In this scenario, it would bind to the receptor and elicit a submaximal response, even at saturating concentrations. In the presence of a full agonist like 16(S)-Iloprost, it could act as a competitive antagonist.

-

Antagonist: While less common for this type of modification, it is possible that this compound could bind to the IP receptor without activating it, thereby acting as a competitive antagonist to endogenous prostacyclin or other IP receptor agonists.

-

Negligible Activity: The most likely scenario, based on the available literature, is that the biological activity of this compound is attenuated by several orders of magnitude, rendering it largely inactive at physiologically relevant concentrations.

Potential for Altered Receptor Selectivity

The stereochemistry at C-15 could also influence the selectivity of the molecule for different prostanoid receptors. While Iloprost is known to have some activity at the EP1 receptor, it is unknown how the 15(R) configuration would affect its affinity for the broader panel of prostanoid receptors (EP, DP, FP, TP). It is theoretically possible, though entirely speculative, that the 15(R) configuration could alter the selectivity profile, potentially leading to novel, off-target effects not seen with the clinical formulation of Iloprost.

Quantitative Data (for Iloprost Isomers)

The following table summarizes the available quantitative data comparing the 16(S) and 16(R) isomers of Iloprost. No direct quantitative data for this compound has been found in the scientific literature.

| Parameter | 16(S)-Iloprost | 16(R)-Iloprost | Reference |

| Potency in Inhibiting Collagen-Induced Platelet Aggregation | ~20-fold more potent | - | |

| Binding to Platelet Membrane Receptors (Kd) | 13.4 nM | 288 nM | |

| Maximum Binding Capacity (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | |

| Association Rate (at 15 nM Iloprost) | 0.036 s⁻¹ | 0.001 s⁻¹ |

Experimental Protocols (for Iloprost Isomer Characterization)

The following are generalized methodologies based on the types of experiments cited in the literature for characterizing Iloprost isomers. These protocols would be applicable for the future characterization of this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the IP receptor.

-

Methodology:

-

Prepare platelet membranes from human blood samples via centrifugation and homogenization.

-

Incubate a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost) with varying concentrations of unlabeled this compound and the platelet membrane preparation.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.

-

cAMP Accumulation Assay

-

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at the IP receptor.

-

Methodology:

-

Culture cells expressing the human IP receptor (e.g., CHO-K1 or HEK293 cells).

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax.

-

To test for antagonism, co-incubate varying concentrations of this compound with a fixed concentration of a known IP receptor agonist.

-

Platelet Aggregation Assay

-

Objective: To assess the effect of this compound on platelet function.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from fresh human blood samples.

-

Pre-incubate the PRP with varying concentrations of this compound or vehicle control.

-

Induce platelet aggregation using an agonist such as collagen, ADP, or thrombin.

-

Measure the change in light transmission through the PRP over time using an aggregometer.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Established Iloprost signaling and speculative interaction of this compound.

Conclusion and Future Directions

The mechanism of action of this compound remains speculative due to a lack of direct experimental evidence. Based on the established pharmacology of Iloprost and the principles of prostaglandin stereochemistry, it is highly probable that this compound is a significantly less potent ligand for the IP receptor than its 16(S) counterpart. Its biological activity is likely attenuated to a degree that may render it pharmacologically insignificant, although possibilities of partial agonism or altered receptor selectivity cannot be entirely ruled out without empirical data.

Future research should focus on the direct characterization of this compound using the experimental protocols outlined in this whitepaper. Such studies would definitively elucidate its binding affinity, functional activity, and receptor selectivity profile, thereby filling a critical knowledge gap in the understanding of this "unnatural" epimer and contributing to the broader structure-activity relationship knowledge of prostacyclin analogues.

References

Navigating the Nuances of Prostanoid Receptor Interaction: A Technical Guide to 15(R)-Iloprost Receptor Binding Affinity Studies

For Immediate Release

This technical guide provides an in-depth exploration of the receptor binding characteristics of 15(R)-Iloprost, a stereoisomer of the potent prostacyclin analogue, Iloprost. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols, and visualizes key molecular pathways to facilitate a comprehensive understanding of this compound's interaction with prostanoid receptors.

Executive Summary

Iloprost is a well-characterized synthetic analogue of prostacyclin (PGI2) that exerts its potent vasodilatory and anti-platelet aggregation effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Iloprost is known to bind with high affinity to the human IP and prostaglandin (B15479496) E1 (EP1) receptors. This compound is the "unnatural" C-15 epimer of Iloprost. This stereochemical inversion at the C-15 position is a critical modification that is widely expected to significantly attenuate its biological agonist activity, potentially by several orders of magnitude, by altering its receptor binding characteristics. While direct quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this guide provides a robust framework for its study by presenting a detailed analysis of Iloprost's binding profile and the established methodologies for its characterization.

Comparative Receptor Binding Affinity of Iloprost

To understand the potential binding characteristics of this compound, it is essential to first examine the well-documented binding affinity of its parent compound, Iloprost. Iloprost has been shown to bind to several prostanoid receptors with varying affinities.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Cell Type/System | Reference |

| Iloprost | Human IP Receptor | 11 | Recombinant | [1] |

| Iloprost | Human EP1 Receptor | 11 | Recombinant | [1] |

Note: The Ki value represents the inhibition constant and is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The Iloprost Signaling Pathway

Upon binding to the IP receptor, Iloprost initiates a well-defined signaling cascade. The IP receptor is coupled to a stimulatory G-protein (Gs). Agonist binding triggers the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[3]

Experimental Protocols for Receptor Binding Affinity Studies

The determination of binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. This section provides a generalized protocol.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., IP receptor).

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the target prostanoid receptor.

-

Radioligand: A tritiated ligand with high affinity and specificity for the target receptor (e.g., [³H]-Iloprost).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well Filter Plates: With glass fiber filters (GF/C).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Impact of 15(R) Stereochemistry on Receptor Binding

The stereochemistry of prostaglandin analogues is a critical determinant of their biological activity. The hydroxyl group at the C-15 position of prostaglandins (B1171923) is crucial for receptor binding and activation. In the naturally occurring and more active (S)-configuration, this hydroxyl group typically forms a key hydrogen bond with the receptor.

The inversion of this stereocenter to the (R)-configuration, as in this compound, is expected to disrupt this critical interaction. This steric hindrance and altered hydrogen bonding capacity are predicted to lead to a significant reduction in binding affinity for the IP receptor and other prostanoid receptors. While the exact magnitude of this reduction for this compound remains to be experimentally determined, studies on other prostaglandin analogues with the 15(R) configuration have shown a substantial decrease in potency.

Future Directions and Conclusion

The study of this compound's receptor binding affinity is a promising area for research. Direct experimental determination of its Ki values for a panel of prostanoid receptors is necessary to fully characterize its pharmacological profile. Such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships of prostacyclin analogues. This knowledge is invaluable for the rational design of novel therapeutics with improved selectivity and efficacy.

This technical guide provides a foundational understanding of the methodologies and theoretical considerations for investigating the receptor binding affinity of this compound. By leveraging the extensive knowledge of its parent compound, Iloprost, researchers are well-equipped to explore the unique properties of this stereoisomer.

References

A Technical Guide to the Synthesis and Purification of 15(R)-Iloprost for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Iloprost (B1671730) is a synthetic, chemically stable analogue of prostacyclin (PGI2) used for its potent vasodilatory and anti-platelet properties in treating conditions like pulmonary arterial hypertension.[1] It consists of a mixture of two diastereomers at the C16 position, 16(S) and 16(R). The molecule also possesses a critical stereocenter at the C15 position of the omega side chain. The 15(S) configuration is generally associated with higher biological activity, while the 15(R)-Iloprost epimer, often termed the "unnatural" isomer, is significantly less potent.[2] The synthesis of Iloprost typically yields a mixture of these C15 epimers, necessitating a robust purification strategy to isolate the desired isomer for specific research purposes.

This technical guide provides a comprehensive overview of a representative synthetic strategy and a detailed purification protocol for isolating this compound.

Mechanism of Action: Iloprost Signaling Pathway

Iloprost exerts its physiological effects by mimicking the action of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[1] This binding event activates the Gs alpha subunit of the G protein, which in turn stimulates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which triggers downstream signaling cascades that result in vasodilation and the inhibition of platelet aggregation.[3]

Caption: Iloprost signaling cascade via the IP receptor.

Overall Synthetic Strategy

The total synthesis of Iloprost is a complex, multi-step process. A common strategy involves the convergent synthesis of three key building blocks:

-

The Bicyclic Core: A suitably functionalized bicyclo[3.3.0]octane ketone serves as the foundational scaffold.[4]

-

The Omega (ω) Side Chain: This fragment contains the C15 and C16 stereocenters.

-

The Alpha (α) Side Chain: This is a carboxylic acid-containing chain, typically installed last.

The key step for generating the 15(R) stereocenter is the reduction of a C15-ketone precursor after the coupling of the omega side chain to the bicyclic core. This reduction is often diastereoselective but rarely produces a single epimer, resulting in a mixture of 15(S)- and 15(R)-alcohols. The alpha side chain is then attached, commonly via a Horner-Wadsworth-Emmons (HWE) reaction, to yield the crude Iloprost epimeric mixture.[4][5]

Caption: General synthetic workflow for producing Iloprost.

Experimental Protocols

The following protocols are representative of the key stages in the synthesis of this compound. Disclaimer: These are illustrative protocols based on published methodologies and may require optimization for specific laboratory conditions.

Diastereoselective Reduction of the C15-Ketone

This step is critical for establishing the hydroxyl group at the C15 position. A common method involves an oxazaborolidine-catalyzed reduction, which provides diastereoselectivity, though often results in a mixture.[1]

-

Objective: To reduce the C15-ketone of the bicyclic intermediate to a mixture of 15(R) and 15(S) alcohols.

-

Reagents & Materials:

-

C15-Ketone Intermediate

-

(R)-CBS-oxazaborolidine (1 M in toluene)

-

Catecholborane (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve the C15-ketone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Slowly add the (R)-CBS-oxazaborolidine solution (approx. 2.0 eq) to the cooled mixture.

-

Add catecholborane solution (approx. 2.0 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours until two clear layers form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of 15(R) and 15(S) alcohol epimers, which can be carried forward to the next step.

-

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a reliable method for forming the C5-C6 double bond and installing the alpha side chain, yielding predominantly the desired E-alkene.[5][6]

-

Objective: To attach the alpha side chain to the bicyclic core.

-

Reagents & Materials:

-

Phosphonate (B1237965) reagent (e.g., methyl 4-(diethylphosphono)butanoate)

-

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

-

15(R)/15(S) Alcohol Intermediate (from previous step)

-

Anhydrous solvent (e.g., THF or DME)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

-

Procedure:

-

Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

-

Add the phosphonate reagent (1.2 eq) dropwise at 0 °C and stir the mixture for 1 hour at room temperature to generate the ylide.

-

Cool the ylide solution to -78 °C.

-

Add a solution of the 15(R)/15(S) alcohol intermediate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product contains the protected Iloprost epimeric mixture. Subsequent deprotection steps (if necessary) would yield the crude 15(R)/15(S)-Iloprost mixture.

-

Purification of this compound

The critical purification step is the separation of the 15(R) and 15(S) epimers. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][7]

Caption: Workflow for the purification of this compound.

Protocol: Preparative Reversed-Phase HPLC

-

Objective: To isolate this compound from the 15(S) epimer.

-

Instrumentation & Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid (optional modifier)

-

-

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common system is a mixture of acetonitrile and water (e.g., 30-40% acetonitrile in water), often with a small amount of acid (e.g., 0.1% TFA) to improve peak shape.

-

Sample Preparation: Dissolve the crude Iloprost mixture in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatography:

-

Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the separation under the optimized conditions (see Table 2). The 15(R) and 15(S) epimers will elute at different retention times.

-

-

Fraction Collection: Monitor the column effluent with the UV detector (typically around 200-210 nm). Collect fractions corresponding to the peak of the earlier eluting epimer, which is typically the 15(R) isomer.

-

Post-Processing: Combine the fractions containing the pure this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid.

-

Purity Confirmation: Analyze the purity of the isolated this compound using an analytical scale HPLC system to confirm epimeric purity (e.g., >97%).

-

Data Presentation

Table 1: Illustrative Yields for Key Synthetic Stages

Note: These are representative yields for analogous prostaglandin (B15479496) syntheses and can vary significantly based on specific substrates, reagents, and reaction scale.[3]

| Synthetic Stage | Description | Representative Yield (%) |

| C15-Ketone Reduction | Diastereoselective reduction to form the 15(R)/15(S) alcohol mixture. | 55 - 65% (combined diastereomers) |

| HWE Olefination | Attachment of the alpha side chain to the bicyclic ketone. | 60 - 75% |

| Deprotection | Removal of protecting groups to yield crude Iloprost. | 85 - 95% |

| Overall Yield (Pre-Purification) | Calculated yield from the C15-ketone intermediate to crude product. | 28 - 48% |

Table 2: Representative HPLC Purification Parameters

| Parameter | Preparative Method | Analytical Method (Purity Check) |

| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (e.g., 35:65 v/v) + 0.1% TFA | Acetonitrile : Water (e.g., 35:65 v/v) + 0.1% TFA |

| Flow Rate | 15 - 20 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Temperature | Ambient | Ambient |

| Expected Elution | 15(R) epimer typically elutes before 15(S) | Baseline separation of epimers |

| Purity Target | >97% | >97% |

References

- 1. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

The Role of 15(R)-Iloprost: A Technical Guide to an Epimer of a Potent Prostacyclin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost (B1671730), a synthetic second-generation prostacyclin (PGI₂) analog, is a potent vasodilator and inhibitor of platelet aggregation, with established therapeutic applications in pulmonary arterial hypertension (PAH) and other vasospastic and ischemic conditions.[1][2] Its biological activity is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the role of 15(R)-Iloprost, the C-15 epimer of Iloprost, providing a comprehensive overview of its relationship to the parent compound, its expected biological activity based on stereochemical principles, and the experimental methodologies required for its characterization. While Iloprost's pharmacology is well-documented, a notable scarcity of published data exists for its 15(R) epimer, highlighting a significant knowledge gap.[3] This guide synthesizes the available information on Iloprost to provide a framework for understanding and investigating this compound.

Introduction to Iloprost and the Significance of Stereochemistry

Iloprost is a chemically stable carbacyclin (B161070) derivative of prostacyclin, exhibiting approximately tenfold greater potency than first-generation analogs.[3] It exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation triggers a signaling cascade that is fundamental to its therapeutic effects.

The molecular structure of Iloprost contains multiple stereogenic centers, making it a chiral molecule.[3][4] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and pharmacokinetic properties.[5][6] This is because biological systems, including receptors and enzymes, are themselves chiral and can differentiate between stereoisomers.[6] Iloprost itself is commercially available as a mixture of two diastereoisomers at the C-16 position, the 16(S) and 16(R) forms, with the 16(S)-isomer being the more potent of the two.[4][7] The focus of this guide, however, is the epimeric relationship at the C-15 position.

This compound: The "Unnatural" Epimer

This compound is the epimer of Iloprost with an inverted stereochemical configuration at the C-15 hydroxyl group.[3] This single change in the three-dimensional arrangement of atoms classifies it as a diastereomer of the pharmacologically active 15(S)-Iloprost. In prostaglandin (B15479496) research, the C-15 hydroxyl group is crucial for receptor binding and agonist activity. The "natural" (S) configuration is generally required for potent biological effects. Consequently, the inversion to the (R) configuration in this compound is expected to dramatically attenuate its agonist activity by several orders of magnitude.[3]

Comparative Biological Activity and Data

While extensive data is available for Iloprost, there is a notable absence of published reports on the specific biological activities of this compound.[3] The following table summarizes the key quantitative data for Iloprost. It is hypothesized that the values for this compound would show significantly lower affinity and potency.

| Parameter | Iloprost | This compound | Receptor/System | Reference |

| Binding Affinity (Ki) | 11 nM | No Data Available | Human recombinant IP and EP₁ receptors | [3][7] |

| Functional Potency (IC₅₀) | 3.5 nM (for 16(S)-Iloprost) | No Data Available | Inhibition of Platelet Aggregation | [7] |

Signaling Pathways

Iloprost Signaling Pathway

Iloprost mediates its primary effects through the canonical prostacyclin receptor (IP) signaling pathway.[2][8] Binding of Iloprost to the IP receptor, a Gs-coupled receptor, activates adenylyl cyclase.[2] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates downstream targets, resulting in vasodilation in smooth muscle cells and inhibition of platelet activation and aggregation.[9]

Hypothesized Activity of this compound

Based on the principles of stereochemistry in pharmacology, the structural change in this compound is predicted to cause a significant loss of affinity for the IP receptor.[3] This would result in a drastically reduced or complete lack of activation of the adenylyl cyclase pathway, leading to a profound attenuation of biological agonist activity.

Experimental Protocols

To empirically determine the biological activity of this compound and directly compare it to Iloprost, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in a binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Iloprost).

-

Add increasing concentrations of the unlabeled competitor compound (Iloprost or this compound).

-

To determine non-specific binding, add a high concentration of an unlabeled agonist (e.g., 10 µM Iloprost) to a set of wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC₅₀).

Methodology:

-

Cell Culture:

-

Seed cells expressing the human IP receptor (e.g., HEK293-IP) into 96-well plates and grow to near confluency.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of the agonist (Iloprost or this compound) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Perform the cAMP detection assay. Common formats include competitive immunoassays such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).[9]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve.

-

Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal cAMP response.

-

Conclusion and Future Directions

This compound represents the C-15 epimer of the potent prostacyclin analog, Iloprost. Based on established principles of prostaglandin stereochemistry and activity, it is strongly predicted to have significantly attenuated, if any, agonist activity at the IP receptor compared to its 15(S) counterpart. However, a striking lack of empirical data in the published literature prevents a definitive characterization of its pharmacological profile.

For drug development professionals, this represents a critical knowledge gap. The synthesis and characterization of this compound using the standardized protocols outlined in this guide are essential steps to:

-

Confirm the predicted loss of function.

-

Quantify the magnitude of the reduction in affinity and potency.

-

Fully understand the structure-activity relationship of the Iloprost molecule.

-

Ensure that any potential synthesis of Iloprost minimizes the formation of this less active epimer, thereby maximizing the potency and purity of the final active pharmaceutical ingredient.

Further research is warranted to fill this void and provide a complete picture of the pharmacological landscape of Iloprost and its related stereoisomers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 5. fda.gov [fda.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

Unnatural Prostaglandin Epimers: A Deep Dive into Their Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their biological effects are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin (B15479496) D2 (PGD2), four subtypes of the PGE2 receptor (EP1, EP2, EP3, and EP4), the FP receptor for PGF2α, the IP receptor for PGI2 (prostacyclin), and the TP receptor for thromboxane (B8750289) A2. The stereochemistry of the prostaglandin molecule is crucial for its receptor binding and subsequent biological activity. Unnatural prostaglandin epimers, synthetic stereoisomers of natural prostaglandins, offer a unique opportunity to probe the structure-activity relationships of prostanoid receptors and to develop novel therapeutic agents with enhanced selectivity and modified signaling properties. This technical guide provides an in-depth exploration of the pharmacological profile of these fascinating molecules.

Core Concepts: Epimerization and Its Pharmacological Implications

Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. In the context of prostaglandins, epimerization at key positions, such as C-8, C-11, or C-15, can dramatically alter the three-dimensional shape of the molecule. This, in turn, can lead to:

-

Altered Receptor Binding Affinity: The fit of the ligand into the receptor's binding pocket may be enhanced, diminished, or abolished.

-

Modified Receptor Selectivity: An epimer may gain affinity for a different prostanoid receptor subtype or lose affinity for its natural target.

-

Changes in Functional Activity: The epimer could act as a full agonist, a partial agonist, an antagonist, or even an inverse agonist.

-

Biased Agonism: The epimer might preferentially activate one downstream signaling pathway over another, a phenomenon known as biased agonism. This can lead to a more targeted therapeutic effect with fewer side effects.

Pharmacological Profiles of Key Unnatural Prostaglandin Epimers

The following sections detail the pharmacological characteristics of several well-studied unnatural prostaglandin epimers, with quantitative data summarized in the subsequent tables.

15-epi-Prostaglandins

Epimerization at the C-15 position of the prostaglandin scaffold has been a key area of investigation. The hydroxyl group at this position is critical for the biological activity of many prostaglandins.

-

15(R)-PGF2α (15-epi-PGF2α): This epimer of the naturally occurring PGF2α exhibits significantly reduced affinity for the FP receptor. For instance, its binding affinity to ovine luteal cell FP receptors is only 6.7% of that of PGF2α[1]. This reduced affinity translates to lower biological potency in functions mediated by the FP receptor, such as its antifertility effects in hamsters where it shows only 25% of the potency of PGF2α.

-

ent-11-epi-15-epi-PGE2 methyl ester: This synthetic analog, with epimerization at both C-11 and C-15, displays interesting dual activity. While it can contract guinea pig ileum, acting as a partial agonist compared to PGE2, at higher concentrations, it selectively antagonizes the contractile responses induced by PGE2 and PGF2α, suggesting it acts as a competitive antagonist at the receptors mediating these effects[2].

8-iso-Prostaglandins

Isoprostanes are isomers of prostaglandins formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid. While technically not "unnatural" in the sense of being purely synthetic, their formation is not under enzymatic control, leading to a variety of stereoisomers, including epimers at the C-8 position.

-

8-iso-PGE2: This isoprostane is a potent vasoconstrictor. In isolated guinea pig hearts, 8-iso-PGE2 induces concentration-dependent decreases in coronary flow, an effect mediated by thromboxane (TP) receptors[3]. It also inhibits platelet aggregation induced by TP receptor agonists with IC50 values of 0.5 to 5 µM[4].

-

8-iso-PGA2: This isoprostane has been shown to induce calcium influx in HEK293 cells expressing the transient receptor potential ankyrin 1 (TRPA1) channel. It also inhibits VEGF-induced migration and tube formation of human coronary artery endothelial cells, an effect that is reversible by a TP receptor antagonist.

Data Presentation: Quantitative Comparison of Unnatural Prostaglandin Epimers

The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of selected unnatural prostaglandin epimers in comparison to their natural counterparts.

Table 1: Receptor Binding Affinities (Ki/Kd in nM) of Prostaglandin Epimers

| Compound | Receptor | Cell/Tissue Type | Ki/Kd (nM) | Reference |

| PGF2α | FP | Ovine Corpus Luteum | - | [1] |

| 15(R)-PGF2α | FP | Ovine Corpus Luteum | Significantly higher than PGF2α (6.7% relative affinity) | |

| PGE2 | EP1 | Rat Kidney | 6.1 ± 0.5 | |

| PGE2 | EP3 | Bovine Corpus Luteum | 2.76 - 3.39 | |

| PGE2 | EP4 | Human Recombinant (HEK293) | - | |

| 8-iso-PGE2 | TP | Guinea Pig Heart | - (Functional antagonism observed) |

Note: A comprehensive set of Ki/Kd values for direct comparison is not consistently available in the literature. Much of the data is presented as relative affinities or functional potencies.

Table 2: Functional Activities (EC50/IC50 in nM) of Prostaglandin Epimers

| Compound | Assay | Cell/Tissue Type | EC50/IC50 (nM) | Effect | Reference |

| PGE2 | cAMP Accumulation | HEK293 (EP2 expressing) | 415 | Agonist | |

| ent-11-epi-15-epi-PGE2 methyl ester | Guinea Pig Ileum Contraction | Guinea Pig Ileum | >1000 | Partial Agonist/Antagonist | |

| 8-iso-PGE2 | Platelet Aggregation Inhibition | Human Platelets | 500 - 5000 | Antagonist (of TP agonists) | |

| 15R-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | Agonist (DP2 receptor) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Prostanoid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unnatural prostaglandin epimer for a specific prostanoid receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the prostanoid receptor of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors)

-

Increasing concentrations of the unlabeled competitor (the unnatural prostaglandin epimer).

-

Cell membrane preparation.

-

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of the natural, unlabeled ligand (e.g., 10 µM PGE2).

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Measurement Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels in response to stimulation of Gs- or Gi-coupled prostanoid receptors (e.g., EP2, EP4, IP, DP1 for Gs; EP3, DP2 for Gi).

Workflow Diagram:

Caption: Workflow for a cAMP HTRF assay.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the prostanoid receptor of interest in a suitable multi-well plate (e.g., 384-well).

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS, 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

-

Cell Stimulation:

-

For agonist testing, add increasing concentrations of the unnatural prostaglandin epimer to the wells.

-

For antagonist testing, pre-incubate the cells with increasing concentrations of the epimer before adding a fixed concentration (e.g., EC80) of a known agonist.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding a solution containing cAMP labeled with d2 (the acceptor) and an anti-cAMP antibody labeled with europium cryptate (the donor).

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the ratio of the acceptor to donor fluorescence. This ratio is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the HTRF ratio against the logarithm of the agonist/antagonist concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium ([Ca2+]i) in response to stimulation of Gq-coupled prostanoid receptors (e.g., EP1, FP, TP).

Workflow Diagram:

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the Gq-coupled prostanoid receptor of interest in a black-walled, clear-bottom multi-well plate.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The loading solution may also contain probenecid (B1678239) to inhibit the extrusion of the dye from the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for de-esterification of the dye within the cells.

-

Wash the cells gently with buffer to remove any extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).

-

Measure the baseline fluorescence of each well.

-

Inject increasing concentrations of the unnatural prostaglandin epimer into the wells while continuously monitoring the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the epimer.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Signaling Pathways of Unnatural Prostaglandin Epimers

The interaction of an unnatural prostaglandin epimer with its receptor can trigger a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

Canonical G-Protein Signaling Pathways

-

Gs-Coupled Receptors (EP2, EP4, IP, DP1): Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.

-

Gi-Coupled Receptors (EP3, DP2): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Gq-Coupled Receptors (EP1, FP, TP): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Signaling Pathway Diagram:

Caption: Canonical G-protein signaling pathways for prostanoid receptors.

Biased Agonism and Differential G-Protein Coupling

A particularly exciting area of research is the potential for unnatural prostaglandin epimers to act as biased agonists. A biased agonist stabilizes a specific conformation of the receptor that preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). This can have significant therapeutic implications, as it may be possible to design drugs that elicit a desired therapeutic response while avoiding pathways that lead to adverse effects or receptor desensitization.

For example, an epimer of PGE2 might be developed that is a biased agonist at the EP4 receptor, potently activating the Gs-cAMP pathway (which can have anti-inflammatory effects) while having little to no effect on β-arrestin recruitment (which can be involved in receptor internalization and desensitization). While the field is still emerging, the study of unnatural prostaglandin epimers provides a powerful tool to explore and exploit the phenomenon of biased agonism in the prostanoid receptor family.

Conclusion

Unnatural prostaglandin epimers represent a valuable class of molecules for both basic research and drug discovery. By systematically modifying the stereochemistry of the prostaglandin scaffold, researchers can gain a deeper understanding of the molecular determinants of prostanoid receptor binding and activation. The potential to develop epimers with enhanced receptor selectivity and biased signaling properties opens up new avenues for the design of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases, including inflammation, pain, cardiovascular disease, and cancer. Further investigation into the pharmacological profiles of a broader range of unnatural prostaglandin epimers is warranted to fully unlock their therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Effects of 15(R)-Iloprost

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost (B1671730), a synthetic prostacyclin (PGI2) analog, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH), systemic sclerosis (SSc), and severe frostbite.[1][2][3][4] Iloprost is administered as a stereoisomeric mixture. This guide focuses on a specific, less-studied stereoisomer: 15(R)-Iloprost. It is characterized as the "unnatural" C-15 epimer of iloprost, a stereochemical configuration that is widely reported to significantly attenuate the biological agonist activity of prostaglandin (B15479496) analogs.[5] While direct experimental data on this compound is scarce, this document synthesizes the extensive research on the iloprost mixture to provide a comprehensive overview of its mechanisms of action, therapeutic effects, and the critical role of stereochemistry in its biological activity. By examining the pharmacology of the active iloprost isomers, we can infer the likely attenuated potential of the 15(R) epimer and highlight the necessity of stereospecificity in drug design and development.

Introduction to Iloprost and the Significance of Stereochemistry

Iloprost is a second-generation structural analog of PGI2, modified to enhance chemical stability and prolong its duration of action compared to endogenous prostacyclin.[3] Its therapeutic benefits stem from its ability to mimic PGI2, binding to prostanoid receptors and eliciting a range of physiological responses, including vasodilation, inhibition of platelet aggregation, cytoprotection, and immunomodulation.[2][6]

Like many pharmaceutical agents, iloprost is a chiral molecule, existing as multiple stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[7] This spatial arrangement is critical, as biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions.[8] Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[7][8] Iloprost is typically prepared as a mixture of 16(S) and 16(R) stereoisomers.[9] The specific focus of this guide, this compound, is the epimer at the C-15 position, a modification known to reduce biological potency in prostaglandins.[5]

Core Mechanism of Action: The Prostacyclin Signaling Pathway

The primary mechanism of action for iloprost involves the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[6] Binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that mediates its therapeutic effects.[4][6]

-

Receptor Binding and G-Protein Activation: Iloprost binds to the IP receptor, causing a conformational change that activates the associated stimulatory G protein (Gs).[10]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

-

Downstream Physiological Effects: PKA phosphorylates various intracellular targets, leading to:

-

Vasodilation: In vascular smooth muscle cells, PKA inactivates myosin light chain kinase (MLCK), preventing muscle contraction and causing relaxation of the vessel wall.[6]

-

Platelet Inhibition: In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation, reducing the risk of thrombosis.[4][6]

-

Iloprost also demonstrates binding affinity for other prostanoid receptors, such as the prostaglandin E1 (EP1) receptor, which may contribute to its broad pharmacological profile.[5][11]

The Critical Role of Stereochemistry: Comparative Activity of Iloprost Isomers

Direct evidence on this compound is lacking; however, studies comparing other iloprost stereoisomers underscore the importance of the molecule's 3D structure. A study comparing the 16(S) and 16(R) isomers revealed significant differences in their biological activity and receptor binding characteristics. The 16(S) isomer was found to be approximately 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation.[9] This difference in potency is directly correlated with their binding affinity for platelet membrane receptors.

| Isomer | Potency (vs. 16(R)) | Dissociation Constant (Kd) | Max. Binding Sites (Bmax) | Association Rate (k_obs) | Reference |

| 16(S)-Iloprost | ~20x more potent | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ | [9] |

| 16(R)-Iloprost | Baseline | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ | [9] |

The significantly lower Kd and faster association rate of the 16(S) isomer indicate a much higher affinity and more favorable interaction with the prostacyclin receptor.[9] This data strongly supports the hypothesis that stereochemical configuration is a primary determinant of iloprost's biological function. Given that the 15(R) configuration is consistently described as the "unnatural" epimer that attenuates agonist activity, it is reasonable to extrapolate that this compound would exhibit significantly lower binding affinity and potency compared to the clinically effective isomers present in the therapeutic mixture.[5]

Therapeutic Effects of Iloprost (Stereoisomeric Mixture)

While the therapeutic contribution of this compound is presumed to be minimal, the approved iloprost mixture has demonstrated efficacy across several disease models and clinical applications.

Vasodilation and Hemodynamic Effects

Iloprost is a potent vasodilator in both pulmonary and systemic vascular beds.[1][12] In animal models of pulmonary hypertension, iloprost has been shown to improve cardiac function and exercise capacity, often independent of its effect on pulmonary artery pressure.

| Model | Treatment | Key Hemodynamic Outcomes | Reference |

| Rat (SU5416/Hypoxia) | Inhaled Iloprost (0.1 µg/kg, 3x daily for 2 weeks) | ▲ Significant increase in cardiac output and TAPSE. ▲ Significant improvement in treadmill exercise endurance. ▬ No significant change in mean pulmonary artery pressure. | [13] |

| Rat (Monocrotaline) | IV Iloprost (20 µg/kg) | ▲ Significant increase in RV ejection fraction (48.0% to 52.5%). ▲ Significant increase in RV contractility index (94.11 to 114.5/s). ▲ Significant increase in RV systolic pressure (39.83 mmHg baseline). | [14] |

| Dog (Aortic Cross-clamping) | IV Iloprost (5-25 ng/kg/min) | ▼ Lower proximal mean arterial pressure during occlusion (116 vs 147 mmHg). ▲ Higher distal mean arterial pressure during occlusion (37 vs 19 mmHg). | [15] |

Anti-Fibrotic Effects

Recent studies have highlighted a direct anti-fibrotic role for iloprost, particularly in the context of right ventricular failure secondary to pressure overload. Iloprost has been shown to reverse established fibrosis by inhibiting collagen synthesis and promoting its degradation.

In vitro experiments using human cardiac fibroblasts demonstrated that iloprost reduces TGF-β1-induced expression of CTGF and procollagen mRNA in a PKA-dependent manner.[13] Furthermore, iloprost was found to induce matrix metalloproteinase-9 (MMP-9) and autophagy genes associated with collagen degradation.[13][16]

Anti-inflammatory and Immunomodulatory Effects

Iloprost exhibits significant immunomodulatory properties. In patients with SSc, iloprost infusion has been shown to reduce the production of the pro-inflammatory cytokine TNF-α by T cells, both in vivo and in vitro.[17] It also increases levels of IL-2, a cytokine crucial for T cell development and function.[17] These effects contribute to its therapeutic benefit in autoimmune conditions like SSc.[18]

| Parameter | Effect of 5-day Iloprost Infusion in SSc Patients | Reference |

| TNF-α Production | ▼ Significant reduction | [17] |

| Serum IL-2 | ▲ ~15% increase (persists for 28 days) | [17] |

| Serum RANKL | ▲ Significant increase | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols from key studies investigating the effects of iloprost.

Protocol: SU5416/Hypoxia-Induced PAH in Rats

This model induces severe angio-obliterative PAH and right ventricular failure, closely mimicking the human disease state.

-

Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of the VEGF-receptor blocker SU5416 (20 mg/kg).

-

Hypoxia Exposure: Animals are immediately exposed to chronic hypoxia (10% O₂) in a normobaric environment for 4 weeks.

-

Confirmation of PAH: After 4 weeks, RV dysfunction and PAH are confirmed using transthoracic echocardiography (e.g., measuring TAPSE) and treadmill endurance tests.

-

Randomization and Treatment: Rats meeting inclusion criteria (e.g., TAPSE < 2.5 mm) are randomized to receive either nebulized iloprost (0.1 µg/kg) or a drug-free vehicle, administered three times daily for 2 weeks.

-

Endpoint Analysis: RV function and exercise capacity are re-evaluated post-treatment. Heart tissue is harvested for histological (collagen deposition) and molecular (mRNA expression of fibrotic markers) analysis.[13]

Protocol: Platelet Receptor Binding Assay

This method is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands like iloprost isomers.

-

Membrane Preparation: Platelet-rich plasma is isolated from blood samples, and platelet membranes are prepared through centrifugation and sonication. Protein concentration is determined.

-

Binding Reaction: A fixed amount of platelet membrane protein (e.g., 2 mg/ml) is incubated with varying concentrations of radiolabeled iloprost isomer in a binding buffer at a specified temperature and time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free ligand. The filters are washed quickly to remove non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Scatchard analysis is then used to plot bound/free ligand vs. bound ligand to determine the Kd and Bmax values.[9]

Conclusion and Future Directions

Therefore, while the iloprost stereoisomeric mixture is a valuable therapeutic agent with well-documented vasodilatory, anti-platelet, anti-fibrotic, and immunomodulatory effects, the specific this compound isomer is unlikely to possess significant therapeutic efficacy. It likely represents an inactive or significantly less active component of the total drug substance.

For drug development professionals, this serves as a critical case study on the importance of stereospecific synthesis and characterization. Future research could involve the explicit synthesis and in vitro/in vivo testing of pure this compound to definitively confirm its pharmacological profile. However, based on current knowledge, research and development efforts would be more fruitfully directed towards optimizing the synthesis and delivery of the most potent and therapeutically beneficial stereoisomers of iloprost.

References

- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rarediseasesjournal.com [rarediseasesjournal.com]

- 3. grokipedia.com [grokipedia.com]

- 4. What is Iloprost used for? [synapse.patsnap.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 7. biomedgrid.com [biomedgrid.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. youtube.com [youtube.com]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iloprost protects the spinal cord during aortic cross-clamping in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iloprost modulates the immune response in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells [mdpi.com]

The Use of 15(R)-Iloprost as a Negative Control in Prostacyclin Receptor Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of prostacyclin (IP) receptor research, the use of precise controls is paramount to validate experimental findings and ensure the specificity of observed effects. Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the IP receptor and is widely used in therapeutic applications for conditions such as pulmonary arterial hypertension.[1][2][3] Iloprost is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The commercially available form of Iloprost is a mixture of the 4R and 4S diastereoisomers.[2][4] This guide focuses on the "unnatural" C-15 epimer, 15(R)-Iloprost, and its critical role as a negative control in studies investigating the prostacyclin receptor.

The central premise for using this compound as a negative control lies in the principle of stereoselectivity in drug-receptor interactions.[5][6] The specific three-dimensional arrangement of a molecule is often crucial for its ability to bind to and activate its biological target. For many prostaglandin (B15479496) analogs, the configuration at the C-15 hydroxyl group is a key determinant of agonist activity. The inversion of this stereocenter, from the active (S) form to the (R) form, is expected to dramatically attenuate or abolish the biological activity at the IP receptor.[1] While there is a notable absence of comprehensive literature detailing the biological activity of this compound, this predicted inactivity is precisely what makes it an ideal negative control.[1]

This technical guide provides a comprehensive overview of the rationale, experimental protocols, and data presentation for utilizing this compound as a negative control in prostacyclin receptor studies.

Data Presentation: Comparative Activity of Iloprost and this compound

To effectively demonstrate the utility of this compound as a negative control, its binding affinity and functional potency at the prostacyclin receptor should be compared to that of its active counterpart, Iloprost. The following tables summarize the known quantitative data for Iloprost and the expected profile for this compound.

Table 1: Comparative Binding Affinity for the Prostacyclin (IP) Receptor

| Compound | Expected Binding Affinity (Ki) | Rationale |

| Iloprost | ~3.9 nM[7] | High affinity for the human IP receptor. |

| This compound | Significantly higher than Iloprost (expected to be in the high micromolar or millimolar range, or show no specific binding) | The inversion of the stereocenter at C-15 is predicted to disrupt the key interactions required for high-affinity binding to the IP receptor. |

Table 2: Comparative Functional Potency in cAMP Accumulation Assays

| Compound | Expected Functional Potency (EC50) | Rationale |

| Iloprost | ~0.37 nM[7] | Potent agonist of the IP receptor, leading to robust cAMP production. |

| This compound | No significant agonist activity (EC50 not determinable or in a very high, non-physiological range) | The lack of significant binding is expected to translate to an inability to activate the Gs-coupled signaling cascade and stimulate cAMP synthesis. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare the activity of Iloprost and this compound at the prostacyclin receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human prostacyclin (IP) receptor (e.g., HEK293-IP or CHO-IP cells).

-

Radioligand: [³H]-Iloprost.

-

Test Compounds: Iloprost and this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific Binding Control: 10 µM unlabeled Iloprost.

-

Scintillation Cocktail.

-

Glass Fiber Filter Mats.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture HEK293-IP cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in Assay Buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of Assay Buffer (for total binding).

-

50 µL of 10 µM unlabeled Iloprost (for non-specific binding).

-

50 µL of varying concentrations of Iloprost or this compound.

-

-

Add 50 µL of [³H]-Iloprost (at a final concentration close to its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled IP receptor.

Materials:

-

Cell Line: A cell line stably expressing the human IP receptor (e.g., HEK293-IP or CHO-IP cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-